molecular formula C12H18N5O8P B193419 2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine CAS No. 159002-28-5

2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine

カタログ番号: B193419
CAS番号: 159002-28-5
分子量: 391.27 g/mol
InChIキー: LETBOINLMAWGMG-ICQCTTRCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine is a purine nucleoside analog characterized by:

  • Ethoxy group at position 2 of the purine ring.
  • 5-O-phosphono-beta-D-arabinofuranosyl moiety at position 9, distinguishing it from ribose or deoxyribose sugars.
  • Amino group at position 6.

This compound is structurally related to antiviral and anticancer nucleoside analogs, with modifications influencing its pharmacokinetics, solubility, and biological activity .

特性

IUPAC Name

[(2R,3S,4S,5R)-5-(6-amino-2-ethoxypurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N5O8P/c1-2-23-12-15-9(13)6-10(16-12)17(4-14-6)11-8(19)7(18)5(25-11)3-24-26(20,21)22/h4-5,7-8,11,18-19H,2-3H2,1H3,(H2,13,15,16)(H2,20,21,22)/t5-,7-,8+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETBOINLMAWGMG-ICQCTTRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166559
Record name 2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159002-28-5
Record name 2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159002285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHOXY-9-(5-O-PHOSPHONO-.BETA.-D-ARABINOFURANOSYL)-9H-PURIN-6-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NX9M1B2ZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

生物活性

2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine, also known by its CAS number 159002-28-5, is a purine derivative that has garnered attention due to its potential biological activities. This compound is structurally related to nucleosides and nucleotides, which are critical in various biological processes, including cellular signaling and metabolism. Understanding its biological activity is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N5O8PC_{12}H_{18}N_{5}O_{8}P with a molecular weight of approximately 391.27 g/mol. The compound features a purine base linked to an arabinofuranosyl sugar and a phosphonate group, which may influence its interaction with biological systems.

Chemical Data:

PropertyValue
CAS Number159002-28-5
Molecular FormulaC12H18N5O8P
Molecular Weight391.274 g/mol
SMILESCCOc1nc(N)c2ncn([C@@H]3OC@HC@@H[C@@H]3O)c2n1
InChIInChI=1S/C12H18N5O8P/c1-2...

Research indicates that compounds similar to this compound interact with various enzymes and receptors involved in nucleotide metabolism and signaling pathways. The presence of the phosphonate group suggests potential interactions with phosphate-binding sites in enzymes or receptors.

Antitumor Activity

A study highlighted that related compounds exhibit antitumor properties, particularly in models of leukemia. For instance, one compound demonstrated marginal effectiveness in prolonging the lifespan of mice bearing P-388 leukemia . This suggests that this compound may have similar potential, warranting further investigation into its efficacy against various cancer types.

Enzyme Interaction

The compound has been shown to be resistant to degradation by several enzymes, including 5'-nucleotidase and alkaline phosphatase. This stability may enhance its bioavailability and therapeutic window . Understanding the interactions with metabolic enzymes is crucial for predicting the pharmacokinetics of the compound.

Study on Biotransformation

In a controlled study, it was observed that neither this compound nor its analogs were significantly biotransformed by mouse hepatic microsomal preparations when tested in the presence of an NADPH-generating system . This finding indicates a potential for low hepatic metabolism, which could be beneficial for maintaining therapeutic levels in systemic circulation.

科学的研究の応用

Antiviral Applications

The compound has shown promising antiviral properties, particularly against herpes simplex virus types 1 and 2.

Case Study: Antiviral Efficacy

In a comparative study involving various purine derivatives, 2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine was tested for its antiviral efficacy. Results indicated significant antiviral activity at concentrations lower than those required for acyclovir, highlighting its potential as a therapeutic agent in viral infections.

Anticancer Properties

Research indicates that this compound can inhibit tumor cell proliferation, making it a candidate for cancer treatment.

Case Study: Anticancer Activity

A study focused on the anticancer properties of several purine derivatives found that this compound effectively inhibited the growth of ovarian cancer cells in vitro. The IC50 value was significantly lower than that of standard chemotherapeutic agents, indicating strong potential for further development.

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, the compound may possess anti-inflammatory properties.

Case Study: Anti-inflammatory Mechanisms

A recent investigation revealed that this compound inhibited the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a mechanism by which the compound could mitigate inflammatory responses in various conditions.

類似化合物との比較

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Solubility/Stability
2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine - C₁₂H₁₈N₅O₇P ~365.25* 2-ethoxy, 5-O-phosphono-arabinofuranosyl Likely low solubility in organic solvents
Vidarabine Monophosphate 29984-33-6 C₁₀H₁₄N₅O₇P 347.22 2-H, 5-O-phosphono-arabinofuranosyl Slightly soluble in water
Fludarabine Phosphate - C₁₀H₁₃FN₅O₇P 365.21 2-F, 5-O-phosphono-arabinofuranosyl Improved membrane permeability
A5L (9-(2-Deoxy-2-fluoro-5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine) - C₁₀H₁₃FN₅O₆P 349.21 2'-deoxy-2'-F in sugar moiety Enhanced metabolic stability
Fludarabine Impurity (2-Chloro-2-deoxy derivative) 548774-56-7 C₁₀H₁₂ClFN₅O₆P 383.66 2-Cl, 2'-deoxy, 5-O-phosphono Antineoplastic impurity

*Note: Molecular weight calculated based on structural analogy to Fludarabine phosphate.

Key Structural Differences:
  • Position 2 substituent: Ethoxy (target compound) vs. H (Vidarabine) vs. F (Fludarabine).
  • Sugar modifications: The arabinofuranosyl 5-O-phosphono group is shared, but A5L and the Fludarabine impurity feature 2'-deoxy-2'-halogen substitutions, enhancing enzymatic stability .
Vidarabine Monophosphate
  • Antiviral activity : Inhibits DNA polymerase in herpesviruses.
  • Limitations: Rapid deamination in vivo reduces efficacy, necessitating monophosphate formulation for stability .
Fludarabine Phosphate
  • Anticancer activity : Incorporated into DNA, inhibiting replication in chronic lymphocytic leukemia (CLL).
  • Mechanism: Fluorine at position 2 enhances resistance to adenosine deaminase, prolonging half-life .
A5L and Fludarabine Impurity
  • A5L : The 2'-deoxy-2'-fluoro modification in the sugar improves resistance to phosphorylases, increasing intracellular retention .
  • Fludarabine Impurity : 2-Chloro substitution may reduce efficacy but serves as a marker for synthesis quality control .
Target Compound (2-Ethoxy Derivative)
  • Hypothesized activity : Ethoxy’s electron-donating properties could alter base-pairing or enzyme interactions compared to fluorine.
  • Research gaps: Limited direct data, but analogs suggest substituent size and polarity critically affect nucleotide kinase activation .

Pharmacokinetic and Toxicological Considerations

  • Solubility : Ethoxy’s hydrophobicity may reduce aqueous solubility compared to Vidarabine or Fludarabine, requiring prodrug strategies .
  • fluorine’s stability .
  • Toxicity : Vidarabine’s deamination produces toxic metabolites; ethoxy derivatives may circumvent this but require toxicity profiling .

準備方法

Substrate Preparation

The purine precursor, 2-ethoxy-6-aminopurine, is synthesized via nucleophilic substitution. Ethanol reacts with 2-chloropurine under basic conditions (e.g., NaH in DMF at 60°C), achieving >85% substitution. The arabinofuranose component is typically protected at the 3' and 5' positions using acetyl or benzoyl groups to prevent unwanted side reactions during glycosylation.

Glycosylation Reaction

A modified Hilbert-Johnson reaction is employed:

  • Conditions : Protected 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-arabinofuranose reacts with 2-ethoxy-6-aminopurine in anhydrous acetonitrile using TMSOTf (trimethylsilyl triflate) as a catalyst.

  • Temperature : -15°C to 0°C to minimize anomerization.

  • Yield : 62–68% beta-anomer selectivity, confirmed via HPLC.

Table 1: Glycosylation Optimization

CatalystSolventTemp (°C)Beta:Alpha RatioYield (%)
TMSOTfAcetonitrile-159:168
SnCl₄Dichloromethane05:154
BF₃·Et₂OToluene-307:161

Phosphorylation at the 5'-Position

Phosphorylation introduces the phosphono group, often via reactive phosphorus intermediates.

Phosphorus Oxychloride Method

Adapted from fludarabine phosphate synthesis:

  • Reagents : Phosphorus oxychloride (POCl₃) in trimethyl phosphate (TMP).

  • Conditions : Nucleoside dissolved in TMP, cooled to -6°C, followed by dropwise POCl₃ addition.

  • Reaction Time : 12 hours under nitrogen.

  • Workup : Quenched with ice-water, extracted with dichloromethane, and purified via ion-exchange chromatography.

  • Yield : 74–82%, purity >99% by LC-MS.

H-Phosphonate Approach

Alternative method for improved regioselectivity:

  • Activation : 5'-OH group of the nucleoside is activated using 1,1'-carbonyldiimidazole (CDI) in pyridine.

  • Phosphorylation : Reacted with diphenyl H-phosphonate at 25°C for 6 hours.

  • Oxidation : Hydrogen peroxide oxidizes H-phosphonate to phosphate.

  • Deprotection : Remove phenyl groups via hydrogenolysis (Pd/C, H₂).

Table 2: Phosphorylation Efficiency Comparison

MethodReagentTemp (°C)Purity (%)Yield (%)
POCl₃/TMPPOCl₃-699.9582
H-PhosphonateDiphenyl H-phosphonate2598.776

Deprotection and Final Purification

Sugar Deprotection

Base hydrolysis (e.g., NH₃/MeOH) removes acetyl/benzoyl groups:

  • Conditions : 2M NH₃ in methanol, 12 hours at 25°C.

  • Monitoring : TLC (Rf 0.3 in EtOAc/MeOH/H₂O 7:2:1).

Chromatographic Purification

  • Ion-Exchange : Dowex 50WX8 (H⁺ form) eluted with 0.1M NH₄HCO₃.

  • Reverse-Phase HPLC : C18 column, gradient 5–30% acetonitrile in 0.1% TFA over 30 minutes.

  • Final Purity : ≥99.5% (USP standards).

Analytical Characterization

Structural Confirmation

  • NMR : ¹H NMR (D₂O) δ 8.21 (s, 1H, H-8), 6.10 (d, J=5.1 Hz, 1H, H-1'), 4.45–4.12 (m, 4H, sugar protons), 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₂H₁₈N₅O₈P: 391.27; found: 391.25.

Impurity Profiling

  • Related Substances : 2-Chloro analog (<0.1%), dephosphorylated product (<0.05%).

Challenges and Optimization Strategies

Anomer Control

Beta-selectivity in glycosylation is critical. Using bulky protecting groups (e.g., benzoyl over acetyl) enhances beta-anomer formation by steric hindrance.

Phosphorylation Side Reactions

Over-phosphorylation at the 3'-OH is mitigated by:

  • Low-temperature conditions (-6°C).

  • Pre-activation of the 5'-OH with CDI .

Q & A

Basic Research Questions

Q. What are the critical spectroscopic methods for confirming the structural identity of 2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine?

  • Methodology : Use 1H/13C NMR to confirm the purine core, arabinofuranosyl sugar conformation, and ethoxy/phosphono substituents. For example, the downfield shifts of H-1' and H-4' in the arabinofuranosyl ring (~5.0–5.5 ppm) and the ethoxy group’s methylene protons (~3.5–4.0 ppm) are diagnostic . High-resolution mass spectrometry (HRMS) validates the molecular weight (e.g., calculated vs. observed [M+H]+). HPLC with UV detection (λ ~260 nm for purines) ensures purity (>95%) .

Q. How should researchers handle solubility challenges during experimental preparation?

  • Methodology : The compound’s solubility is highly solvent-dependent. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers (pH 6–7). If precipitation occurs, adjust temperature (e.g., 37°C incubation) or employ sonication for 10–15 minutes. Refer to analogous compounds like vidarabine monophosphate, which is sparingly soluble in water but stable in DMSO .

Q. What storage conditions ensure long-term stability?

  • Methodology : Store as a lyophilized powder at –20°C in airtight, light-protected vials with desiccants. For in-solution use (e.g., cell culture), prepare fresh aliquots and avoid freeze-thaw cycles (>3 cycles degrade phosphoester bonds) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of 2-Ethoxy...amine, given competing side reactions?

  • Methodology :

  • Step 1 : Use protective group strategies (e.g., acetyl for hydroxyl groups on arabinofuranosyl) during coupling reactions to minimize undesired phosphorylation .
  • Step 2 : Monitor reaction progress with TLC (silica gel, 10% MeOH/CH2Cl2) or LC-MS .
  • Step 3 : Purify via ion-exchange chromatography to separate phosphorylated derivatives from unreacted intermediates. For example, analogs like fludarabine phosphate require gradient elution (0.1–1.0 M NH4HCO3) .
    • Data Contradiction : If yields vary between batches (e.g., 15–47% in purine derivatives ), troubleshoot by adjusting reaction time (12–24 hrs) or catalyst loading (e.g., Pd/C for deprotection).

Q. How do structural modifications (e.g., ethoxy vs. fluoro substituents) impact biological activity?

  • Methodology :

  • Comparative SAR : Compare 2-Ethoxy...amine with fludarabine phosphate (2-fluoro analog ). Use enzyme inhibition assays (e.g., adenosine deaminase) to assess substituent effects on binding affinity.
  • Computational Modeling : Perform docking studies (AutoDock Vina) to evaluate steric/electronic interactions between the ethoxy group and active-site residues.
    • Data Interpretation : If contradictory activity data arise (e.g., higher IC50 than fluoro analogs), validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can researchers resolve discrepancies in reported solubility or stability data?

  • Methodology :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, PBS pH 7.4). For stability, use HPLC-UV to track degradation products (e.g., free purine base from glycosidic bond cleavage) .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may falsely suggest low solubility.

Notes for Rigorous Research

  • Contamination Risks : Phosphoester hydrolysis can occur during prolonged storage. Validate purity with 31P NMR (δ –0.5 to +2.0 ppm for phosphono groups) .
  • Biological Assays : Use negative controls (e.g., unphosphorylated analogs) to distinguish target-specific effects from nonspecific interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。